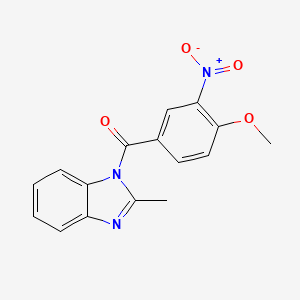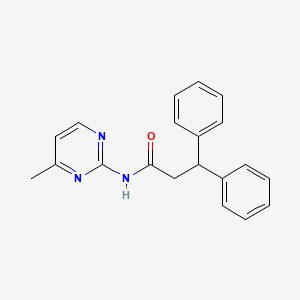
N-(4-methyl-2-pyrimidinyl)-3,3-diphenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methyl-2-pyrimidinyl)-3,3-diphenylpropanamide, also known as MPP, is a chemical compound that has gained significant attention in the field of scientific research. MPP is a potent and selective inhibitor of the protein kinase C θ (PKCθ), which plays a crucial role in various cellular processes, including immune response, inflammation, and cancer progression.
Mécanisme D'action
N-(4-methyl-2-pyrimidinyl)-3,3-diphenylpropanamide is a potent and selective inhibitor of PKCθ, which is a member of the protein kinase C family. PKCθ is involved in the activation and differentiation of T cells, which play a crucial role in the immune response. N-(4-methyl-2-pyrimidinyl)-3,3-diphenylpropanamide inhibits the activation of PKCθ by binding to the ATP-binding site of the enzyme, thereby preventing its phosphorylation and activation.
Biochemical and physiological effects:
N-(4-methyl-2-pyrimidinyl)-3,3-diphenylpropanamide has been shown to have significant biochemical and physiological effects in various cell types. In T cells, N-(4-methyl-2-pyrimidinyl)-3,3-diphenylpropanamide inhibits the activation and differentiation of these cells, leading to a reduction in the immune response. In cancer cells, N-(4-methyl-2-pyrimidinyl)-3,3-diphenylpropanamide inhibits the proliferation and migration of these cells, leading to a reduction in tumor growth and metastasis. In vascular smooth muscle cells, N-(4-methyl-2-pyrimidinyl)-3,3-diphenylpropanamide inhibits cell proliferation and migration, leading to a reduction in the development of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methyl-2-pyrimidinyl)-3,3-diphenylpropanamide has several advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity for PKCθ, which allows for the specific inhibition of this enzyme without affecting other members of the protein kinase C family. Another advantage is its ability to inhibit the activation and differentiation of T cells, making it a potential immunosuppressive agent for the treatment of autoimmune diseases.
However, N-(4-methyl-2-pyrimidinyl)-3,3-diphenylpropanamide also has several limitations for lab experiments. One limitation is its poor solubility in water, which can make it challenging to work with in aqueous solutions. Additionally, N-(4-methyl-2-pyrimidinyl)-3,3-diphenylpropanamide has not been extensively studied in vivo, making it difficult to assess its efficacy and safety in animal models.
Orientations Futures
There are several future directions for the study of N-(4-methyl-2-pyrimidinyl)-3,3-diphenylpropanamide. One direction is the investigation of its potential therapeutic applications in various diseases, including autoimmune diseases, cancer, and cardiovascular diseases. Another direction is the development of more potent and selective inhibitors of PKCθ, which could lead to the development of more effective treatments for these diseases. Additionally, the study of N-(4-methyl-2-pyrimidinyl)-3,3-diphenylpropanamide in animal models could provide valuable insights into its efficacy and safety in vivo.
Méthodes De Synthèse
N-(4-methyl-2-pyrimidinyl)-3,3-diphenylpropanamide can be synthesized using a multi-step reaction scheme starting from commercially available starting materials. The synthesis involves the condensation of 2-amino-4-methylpyrimidine with benzaldehyde to form 4-methyl-2-(phenylmethylene)pyrimidine. This intermediate is then reacted with 3,3-diphenylpropanoyl chloride in the presence of a base to yield N-(4-methyl-2-pyrimidinyl)-3,3-diphenylpropanamide.
Applications De Recherche Scientifique
N-(4-methyl-2-pyrimidinyl)-3,3-diphenylpropanamide has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and cardiovascular diseases. PKCθ has been shown to play a crucial role in the activation and differentiation of T cells, which are involved in the immune response. Therefore, N-(4-methyl-2-pyrimidinyl)-3,3-diphenylpropanamide has been investigated as a potential immunosuppressive agent for the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
In addition, PKCθ has been implicated in the progression of various cancers, including breast, prostate, and lung cancer. Therefore, N-(4-methyl-2-pyrimidinyl)-3,3-diphenylpropanamide has been studied as a potential anticancer agent. Furthermore, PKCθ has been shown to play a role in the regulation of vascular smooth muscle cell proliferation, migration, and apoptosis, making N-(4-methyl-2-pyrimidinyl)-3,3-diphenylpropanamide a potential therapeutic agent for the treatment of cardiovascular diseases.
Propriétés
IUPAC Name |
N-(4-methylpyrimidin-2-yl)-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c1-15-12-13-21-20(22-15)23-19(24)14-18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-13,18H,14H2,1H3,(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBHAZFKYZPTNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24784867 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-methylpyrimidin-2-yl)-3,3-diphenylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(2-chlorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5733279.png)
![3-(2,4-dichlorophenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5733286.png)
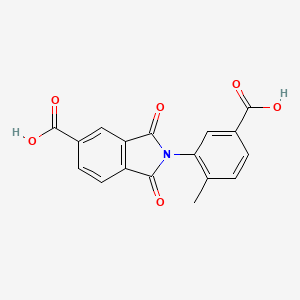
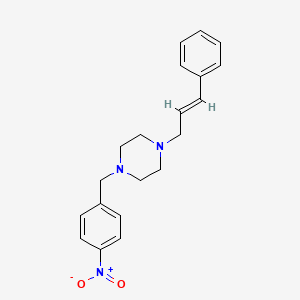
![{2-[(4-bromobenzyl)oxy]phenyl}methanol](/img/structure/B5733314.png)
![2-{[(4-chlorophenyl)amino]methylene}-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione](/img/structure/B5733325.png)
![ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5733329.png)
![5-methyl-2-[(4-nitrobenzoyl)amino]benzoic acid](/img/structure/B5733330.png)
![N-[3-({[(3-chloro-2-methylphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5733332.png)
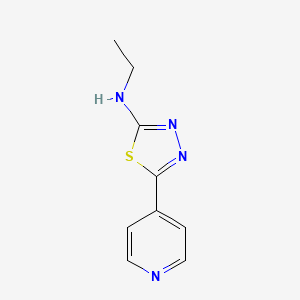
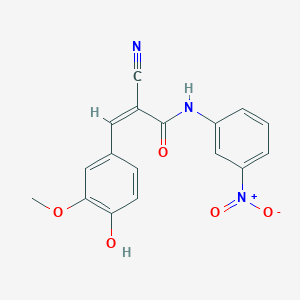
![2,4-dichloro-6-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5733383.png)
![8-[(2-furylmethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5733388.png)
